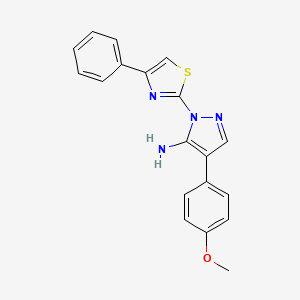

4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c1-24-15-9-7-13(8-10-15)16-11-21-23(18(16)20)19-22-17(12-25-19)14-5-3-2-4-6-14/h2-12H,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXRQXZAPYRWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (CAS No. 956961-86-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 348.42 g/mol. The structure features a pyrazole core linked to both a thiazole and a methoxyphenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors through methods such as condensation and cyclization. For example, the synthesis can begin with the reaction of thiosemicarbazide with an appropriate aldehyde followed by cyclization to form the pyrazole ring.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

In vitro studies have shown that the compound can inhibit cell proliferation significantly, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

The compound has also been tested for anti-inflammatory effects. In studies measuring tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) inhibition:

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 61–85 | 76–93 |

These results indicate that the compound exhibits comparable efficacy to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of the compound has been assessed against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| E. coli | 40 | |

| Bacillus subtilis | 40 | |

| Staphylococcus aureus | 20 |

These findings demonstrate promising antimicrobial activity, suggesting its utility in treating infections.

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the compound significantly influences its biological activity. The methoxy group on the phenyl ring appears to enhance anticancer activity by improving lipophilicity and facilitating better interaction with cellular targets .

Case Studies

Several studies have highlighted the biological relevance of similar compounds. For instance, derivatives containing thiazole and pyrazole moieties have been shown to possess potent anticancer properties across various studies, reinforcing the importance of structural modifications in enhancing bioactivity .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : High-yield crystallizations (e.g., from dimethylformamide ) and HRMS validation confirm the stability of such pyrazole-thiazole systems.

- Therapeutic Potential: The target compound’s methoxyphenyl group positions it as a candidate for solubility-driven drug design, contrasting with halogenated analogs prioritized for target affinity .

Q & A

Basic: What are the established synthetic routes for 4-(4-methoxyphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine?

Answer:

The compound is typically synthesized via multi-step reactions involving condensation , cyclization , and functional group modifications . Key methods include:

- Microwave-assisted synthesis : Microwave irradiation accelerates cyclocondensation of thiourea analogues with halogenated intermediates, improving reaction efficiency .

- Vilsmeier-Haack formylation : Used to introduce aldehyde groups into pyrazole intermediates, enabling further functionalization (e.g., with thiazole moieties) .

- Solvent-free protocols : One-pot synthesis under solvent-free conditions reduces purification steps and enhances scalability, particularly for pyrazolo-pyrimidine derivatives .

Characterization relies on NMR, IR, and mass spectrometry to confirm intermediate structures .

Basic: How is the crystal structure of this compound validated?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- The pyrazole-thiazole core forms dihedral angles of 16.8°–51.7° with substituted aryl rings, confirmed via SC-XRD .

- Hydrogen bonding (e.g., O–H⋯N interactions) stabilizes the crystal lattice, as observed in analogues with methoxyphenyl groups .

Density functional theory (DFT) calculations may supplement experimental data to validate electronic properties .

Basic: What in vitro biological assays are used to evaluate its pharmacological potential?

Answer:

Common assays include:

- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine MIC values .

- Enzyme inhibition : Spectrophotometric assays for targets like carbonic anhydrase or tyrosine kinases , measuring IC₅₀ via substrate turnover rates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Advanced: How can researchers optimize synthetic yield under varying conditions?

Answer:

Yield optimization strategies include:

- Catalyst screening : Protic acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .

- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid precipitation .

- Temperature control : Microwave-assisted reactions at 80–100°C reduce side reactions compared to conventional reflux .

Statistical tools like Design of Experiments (DoE) can model parameter interactions (e.g., time, temperature) for maximal yield .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

Contradictions (e.g., variable IC₅₀ values) arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) to minimize inter-lab discrepancies .

- Structural analogues : Subtle substitutions (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) alter target binding; use SAR studies to identify critical moieties .

- Metabolic stability : Assess compound stability in serum or liver microsomes to rule out false negatives .

Advanced: What computational methods predict its target interactions?

Answer:

- Molecular docking : AutoDock or Schrödinger Suite models binding to receptors (e.g., cannabinoid receptors) by analyzing hydrophobic pockets and hydrogen bonds .

- MD simulations : GROMACS or AMBER assess binding stability over time (e.g., ligand-receptor RMSD < 2 Å) .

- QSAR models : Relate substituent electronic parameters (Hammett constants) to activity trends .

Advanced: How to address poor solubility in pharmacological testing?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing without altering bioactivity .

Advanced: What mechanistic studies elucidate its mode of action?

Answer:

- ROS detection : Fluorescent probes (DCFH-DA) quantify oxidative stress induction in cancer cells .

- Western blotting : Track apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., p-ERK downregulation) .

- Patch-clamp electrophysiology : Assess ion channel modulation (e.g., GABAₐ receptors) in neuronal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.